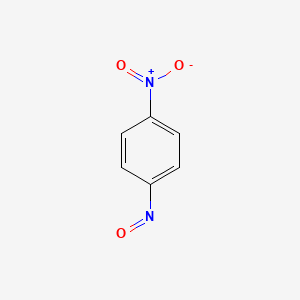

Benzene, 1-nitro-4-nitroso-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nitrosobenzene is an organic compound with the formula C6H5NO . It is one of the prototypical organic nitroso compounds. It is a dark green species that exists in equilibrium with its pale yellow dimer . Both the monomer and dimer are diamagnetic .

Synthesis Analysis

Nitrosobenzene can be synthesized by reducing nitrobenzene to phenylhydroxylamine (C6H5NHOH), which is then oxidized by sodium dichromate (Na2Cr2O7) . It can also be prepared by oxidation of aniline using peroxymonosulfuric acid (Caro’s acid) or potassium peroxymonosulfate under biphasic conditions .Molecular Structure Analysis

The molecular structure of Nitrosobenzene is characterized by a unique nitrogen-oxygen combination located next to a carbon backbone . The monomer and dimer forms of Nitrosobenzene are in dynamic equilibrium, with the monomer favored at higher temperatures and in dilute solutions .Chemical Reactions Analysis

Nitro-containing compounds like Nitrosobenzene have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . They have diverse reactivity due to the diverse reactivity of the nitro group .Physical and Chemical Properties Analysis

Nitrosobenzene is a dark green solid in its freshly sublimed monomeric form, and a pale yellow solid in its dimeric form . It has a low solubility in water but is soluble in organic solvents . Its melting point is between 65 to 69 °C, and it boils at 59 °C (at 18 mmHg) .作用机制

The radical-initiated reductive coupling of nitro compounds with alkenes provides a concise way to produce amines under transition metal catalysis . For the traditional nitration process, a nitronium ion (NO2+) is generated from mixed strong acidic systems (H2SO4/HNO3) which then undergoes an electrophilic substitution to deliver the nitrated products .

安全和危害

未来方向

The importance of nitro chemistry, including Nitrosobenzene, will continue to increase in the future in terms of elaborate synthesis . New reactions and methodologies are still being found today, due to the diverse reactivity of the nitro group . This suggests that there is still much to explore and discover in this field .

属性

CAS 编号 |

4485-08-9 |

|---|---|

分子式 |

C6H4N2O3 |

分子量 |

152.11 g/mol |

IUPAC 名称 |

1-nitro-4-nitrosobenzene |

InChI |

InChI=1S/C6H4N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |

InChI 键 |

IDZTUECABAHWLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=O)[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1N=O)[N+](=O)[O-] |

| 4485-08-9 | |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。